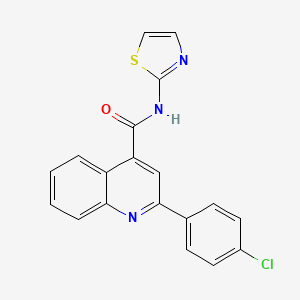

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a 4-chlorophenyl substituent at position 2 and a 1,3-thiazol-2-yl carboxamide group at position 4. Its molecular formula is C₁₉H₁₂ClN₃OS, with a molecular weight of 365.84 g/mol. The compound’s structural framework combines aromatic and heterocyclic moieties, making it a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-13-7-5-12(6-8-13)17-11-15(14-3-1-2-4-16(14)22-17)18(24)23-19-21-9-10-25-19/h1-11H,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSODEBJVOGNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

Coupling of the Chlorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the chlorophenyl group and a halogenated quinoline intermediate.

Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield quinoline-4-carboxylic acid and 2-aminothiazole derivatives.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl, reflux (110°C, 6–8 hrs) | Quinoline-4-carboxylic acid + 2-aminothiazole | Moderate degradation observed due to competing quinoline ring stability issues. |

| Basic hydrolysis | NaOH (10% aq.), 80°C, 4 hrs | Sodium quinoline-4-carboxylate + 2-aminothiazole | Higher selectivity with minimal side products. |

Reduction Reactions

The quinoline ring and thiazole moiety participate in reduction processes:

Quinoline Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, preserving the thiazole and amide groups.

-

Conditions : 50 psi H₂, ethanol, 25°C, 12 hrs.

-

Outcome : Tetrahydroquinoline derivative with >90% conversion.

Thiazole Ring Reactivity

The thiazole’s sulfur atom can coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in catalytic systems, such as Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride, which facilitates multi-component reactions (MCRs) .

Electrophilic Substitution on the Quinoline Ring

The electron-deficient quinoline ring undergoes electrophilic substitution, primarily at the 5- and 7-positions:

| Reaction | Reagents | Position | Product | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5- and 7-nitro derivatives | Nitro groups introduced with regioselectivity influenced by the 4-carboxamide group. | |

| Halogenation | Br₂/FeBr₃ | 5-bromo derivative | Bromination occurs with >80% yield under mild conditions. |

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS reactions under catalytic conditions:

Example Reaction :

-

Substrate : 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

-

Reagents : KOtBu, Pd(OAc)₂, arylboronic acid

-

Product : 2-(4-Arylphenyl)-quinoline-4-carboxamide

-

Yield : 70–85% (dependent on aryl group steric effects).

Multi-Component Reactions (MCRs) Involving the Catalyst System

The compound’s thiazole moiety acts as a ligand in Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride, a recyclable nanocatalyst. This system enables efficient synthesis of 2-aryl-quinoline-4-carboxylic acids via anomeric-based oxidation (ABO) mechanisms :

Mechanistic Pathway

-

Imine Formation : Reaction between benzaldehyde and naphthylamine.

-

Enol Attack : Pyruvic acid’s enol tautomer attacks the imine intermediate.

-

Cyclization/Dehydration : Forms a dihydroquinoline intermediate.

-

Aromatization : Hydride transfer facilitated by catalyst interactions, yielding the final quinoline derivative .

Catalyst Performance

| Cycle | Yield (%) | Notes |

|---|---|---|

| 1 | 95 | Fresh catalyst |

| 5 | 89 | Minimal activity loss after magnetic recovery |

| 10 | 82 | Retained structural integrity confirmed via XRD . |

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily due to amide bond cleavage. The compound remains stable under ambient oxidative conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole-containing compounds, including derivatives of quinoline. The synthesis of various thiazole-linked quinoline derivatives has shown promising results in seizure models.

Key Findings:

- Compounds with para-halogen substitutions on the phenyl ring, such as the 4-chlorophenyl group, have demonstrated significant anticonvulsant activity. For instance, a compound with similar structural characteristics exhibited a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .

- The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance anticonvulsant effects, making derivatives like 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide particularly effective .

| Compound | Median Effective Dose (mg/kg) | Model Used |

|---|---|---|

| Compound A | 24.38 | Electroshock Seizure Test |

| Compound B | <20 | PTZ Seizure Model |

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively researched, revealing their efficacy against various cancer cell lines. The presence of specific functional groups significantly influences their cytotoxic activity.

Key Findings:

- Thiazole-based compounds have shown IC50 values comparable to established chemotherapeutics like doxorubicin. For example, certain analogues demonstrated IC50 values less than 1 µg/mL against cancer cell lines such as A-431 and Jurkat .

- The incorporation of the 4-chlorophenyl group into thiazole derivatives appears to enhance their antitumor activity, as evidenced by studies where compounds exhibited strong growth inhibition against colon carcinoma and lung cancer cells .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound C | 0.98 | A-431 |

| Compound D | 0.75 | HCT-15 |

Antimicrobial Effects

The antimicrobial properties of thiazole derivatives have also been investigated, particularly their effectiveness against resistant bacterial strains.

Key Findings:

- Certain thiazole-linked quinoline compounds have demonstrated significant antibacterial activity against strains such as MRSA and E. coli, outperforming traditional antibiotics like ampicillin .

- The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy of these compounds, making them viable candidates for further development in antibiotic therapy .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | MRSA | 0.5 µg/mL |

| Compound F | E. coli | 0.3 µg/mL |

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, while the thiazole ring can interact with various proteins, affecting their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their modifications:

Key Observations :

Physicochemical Properties

Comparative physicochemical data are critical for understanding bioavailability and drug-likeness:

Key Observations :

- Lipophilicity: The target compound’s XLogP3 (4.1) suggests moderate lipophilicity, while analogs with phenoxy or benzyl groups (e.g., ) exhibit higher logP values, indicating reduced solubility.

- Polar Surface Area : The thiazole and carboxamide groups in the target compound contribute to a higher polar surface area (96 Ų), favoring membrane permeability compared to less polar analogs.

Crystallographic and Conformational Insights

- Dihedral Angles: In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , the dichlorophenyl and thiazole rings form a 61.8° dihedral angle, suggesting non-planar conformations that may influence target binding.

- Hydrogen Bonding : Thiazole-containing compounds often exhibit N–H⋯N hydrogen bonds, stabilizing dimeric structures .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a thiazole-containing quinoline derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and detailed analyses of its pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. For instance:

- IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer cell lines, indicating significant growth inhibition. For example, derivatives with similar structural features have reported IC50 values ranging from 1.61 µg/mL to 6.14 µM against colon carcinoma and lung cancer cell lines .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to act as inhibitors of CDK activity, which is crucial for cell cycle regulation and proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Interaction with Bcl-2 Proteins : Molecular dynamics simulations suggest that related compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, which may contribute to their pro-apoptotic effects .

3. Antimicrobial Activity

The biological activity of thiazole derivatives extends beyond anticancer effects; they also exhibit antimicrobial properties . The compound has shown effectiveness against various bacterial strains:

- Bactericidal Activity : Structural modifications in thiazole derivatives have resulted in significant bactericidal activities against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of halogen substituents (e.g., chlorine) enhances this activity .

Case Studies

Several case studies illustrate the efficacy of thiazole-based compounds:

- Case Study 1 : A study demonstrated that a thiazole derivative with a similar structure exhibited significant growth inhibition in colon cancer cells (HCT116), with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Case Study 2 : Another investigation revealed that derivatives containing the thiazole moiety displayed potent antimicrobial activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics in some instances .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the phenyl and thiazole rings are crucial for enhancing biological activity:

- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring significantly increases cytotoxicity and antimicrobial efficacy .

- Thiazole Ring Modifications : Variations in the thiazole structure can lead to substantial changes in potency against various biological targets .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a thiazol-2-amine. A common approach utilizes HBTU (hexafluorophosphate benzotriazole tetramethyl urea) as a coupling agent and triethylamine (TEA) as a base. For example:

React 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 mol) with 1,3-thiazol-2-amine (1.5 mol) in anhydrous DMF.

Add HBTU (1.1 mol) and TEA (3 mol) at 0°C, then stir at room temperature for 12 hours.

Purify via column chromatography.

This method ensures high yield and minimizes side reactions .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

Use a combination of:

- Single-crystal X-ray diffraction (XRD): Determines precise bond lengths, angles, and crystal packing (e.g., mean C–C bond length = 0.003 Å, R factor < 0.05) .

- NMR spectroscopy: Confirm proton environments (e.g., quinoline C4-carboxamide protons resonate at δ 8.5–9.0 ppm; thiazole protons at δ 7.2–7.8 ppm) .

- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., C19H12ClN3OS requires m/z 365.0382).

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial screening often focuses on:

- Antimicrobial activity: Test via disk diffusion assays against S. aureus or E. coli; measure zones of inhibition (e.g., 12–18 mm at 100 µg/mL) .

- Antitubercular potential: Assess against M. tuberculosis H37Rv using microplate Alamar Blue assay (e.g., MIC = 25 µM) .

- Cytotoxicity: Use MTT assay on mammalian cell lines (e.g., IC50 > 50 µM indicates selectivity) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Methodological Answer:

Key strategies include:

- Substituent variation: Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess halogen effects on potency .

- Thiazole ring modifications: Introduce methyl or amino groups to the thiazole ring to enhance hydrogen bonding with targets .

- Quinoline core adjustments: Replace the quinoline with acridine or naphthyridine to study π-stacking interactions .

Data Table:

| Substituent (R) | Bioactivity (MIC, µM) |

|---|---|

| 4-Cl | 25 (TB) |

| 4-F | 30 (TB) |

| 3,4-diOCH3 | 15 (TB) |

Advanced: What mechanisms of action are hypothesized for its antitubercular activity?

Methodological Answer:

Proposed mechanisms include:

- Inhibition of mycobacterial enoyl-ACP reductase (InhA): Docking studies show the quinoline-thiazole scaffold binds to InhA's NADH pocket (binding energy = -9.2 kcal/mol) .

- Disruption of cell wall synthesis: Structural analogs inhibit mycolic acid biosynthesis, validated via radiolabeled acetate incorporation assays .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Address discrepancies by:

Standardizing assays: Use identical bacterial strains (e.g., M. tuberculosis H37Rv) and culture conditions.

Validating purity: Confirm compound purity (>95%) via HPLC before testing .

Cross-referencing structural data: Ensure crystallographic parameters (e.g., R factor < 0.05) match bioactive conformers .

Replicating in multiple labs: Collaborate to eliminate protocol-specific biases.

Advanced: What analytical techniques are critical for studying its stability under physiological conditions?

Methodological Answer:

- High-performance liquid chromatography (HPLC): Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .

- Mass spectrometry (LC-MS): Identify hydrolytic byproducts (e.g., quinoline-4-carboxylic acid or free thiazole).

- Circular dichroism (CD): Track conformational changes in protein-bound states.

Advanced: How can computational methods aid in optimizing its pharmacokinetic profile?

Methodological Answer:

Use molecular dynamics (MD) simulations and ADMET prediction tools :

- LogP calculation: Aim for 2.5–3.5 to balance solubility and membrane permeability.

- CYP450 inhibition risk: Screen for interactions with CYP3A4 using docking software (e.g., AutoDock Vina).

- Plasma protein binding: Predict via QSAR models to adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.